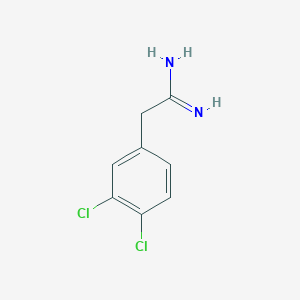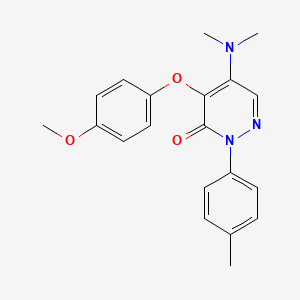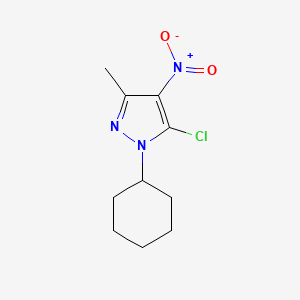
1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione
説明
1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione is a chemical compound that has been studied in the field of chemistry . It is a derivative of dibenzylpiperazine .
Synthesis Analysis
The trans - and (±) cis -isomers of 1,4-dimethyl-and 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione were synthesized . The hydriodic acid reduction of 3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione gave (±)- cis -3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione . The unknown isolated from the permanganate oxidation of (±)- cis - 1,4-diacetyl-3,6-dibenzylpiperazine-2,5- has been identified as the corresponding trans -isomer .Molecular Structure Analysis
The molecular structure of 1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione involves trans - and (±) cis -isomers . Further details about its molecular structure are not available in the retrieved sources.Chemical Reactions Analysis
The autoxidation of (±) cis - and trans -3,6-dibenzyl-1,4- dimethylpiperazine-2,5-diones has been shown to give (±)-6- benzyl-1,4-dimethylpiperazine-2,3,5-trione . Oxidation of a (2) cis-trans mixture of 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-diones, with elemental sulfur was shown to give (±)-(Z)-1-acetyl- 6-benzyl-3-benzylidenepiperazine-2,5-dione .科学的研究の応用
Synthesis and Stereochemistry
- Synthesis and Characterization : 1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione has been a subject of study for its synthesis and stereochemical properties. Marcuccio and Elix (1985) explored the synthesis and stereochemistry of its trans- and cis-isomers, providing insights into its molecular structure and formation processes (Marcuccio & Elix, 1985).
Chemical Reactions and Derivatives
- Reactivity and Derivatives Formation : The compound's reactivity in various chemical reactions, such as condensation with aldehydes, has been investigated. Gallina and Liberatori (1974) studied its condensation with aldehydes, leading to the synthesis of albonoursin and unsymmetrical derivatives (Gallina & Liberatori, 1974). Additionally, Villemin and Alloum (1990) examined its condensation under specific conditions like microwave irradiation, enhancing our understanding of its potential in synthetic chemistry (Villemin & Alloum, 1990).
Biological and Medicinal Research
- Biological and Medicinal Applications : In the realm of biological and medicinal research, Eamvijarn et al. (2012) discovered that a derivative of 1,4-diacetyl-2,5-dibenzylpiperazine showed in vitro cytostatic activity in human cancer cells, indicating potential as a novel scaffold for anticancer compounds (Eamvijarn et al., 2012).
特性
IUPAC Name |
1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(25)23-19(13-17-9-5-3-6-10-17)22(28)24(16(2)26)20(21(23)27)14-18-11-7-4-8-12-18/h3-12,19-20H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUOLQZODKVFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C(=O)N(C(C1=O)CC2=CC=CC=C2)C(=O)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B3037696.png)
![N',N'-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3037698.png)







